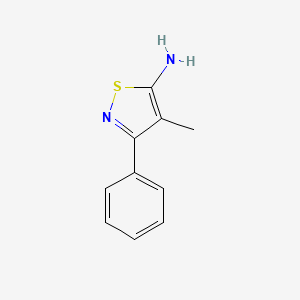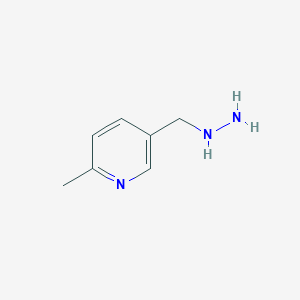
5-(Hydrazinylmethyl)-2-methylpyridine
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.科学的研究の応用
Synthesis of Heterocyclic Compounds
5-(Hydrazinylmethyl)-2-methylpyridine is a key component in synthesizing various heterocyclic compounds, particularly imidazopyridines. These compounds have a wide range of applications in medicinal chemistry due to their "drug prejudice" scaffold, making them valuable in the development of new pharmaceuticals. The synthesis strategies for these compounds include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions (Bagdi et al., 2015).
Structural Analysis and Spectroscopy
The structural and spectroscopic properties of pyridine derivatives, including 5-(Hydrazinylmethyl)-2-methylpyridine, have been extensively studied. For instance, X-ray diffraction methods and spectroscopic analysis like FT-IR, FT-R, and NMR have been utilized to understand the structural features of these compounds. Such studies provide insights into the interactions and bonding within the molecules, which are crucial for their potential applications in various fields (Tranfić et al., 2011).
Tumor Inhibitory and Antioxidant Activities
Some derivatives of 5-(Hydrazinylmethyl)-2-methylpyridine exhibit promising tumor inhibitory and antioxidant activities. The synthesis of these derivatives and their biological activities have been explored, showing potential in the development of new therapeutic agents for treating cancer and other oxidative stress-related diseases (Hamdy et al., 2013).
Photoelectrochemical Biosensors
5-(Hydrazinylmethyl)-2-methylpyridine derivatives have been utilized in the development of photoelectrochemical (PEC) biosensors. These biosensors are designed for detecting specific biomolecules, offering high sensitivity and specificity. Such applications are vital in the fields of biochemistry and medical diagnostics (Li et al., 2020).
Fluorescent Probes and Bioorthogonal Labeling
Derivatives of 5-(Hydrazinylmethyl)-2-methylpyridine have been used to synthesize boron dipyrromethene fluorescent probes. These probes are valuable in bioorthogonal labeling of aldehydes and ketones, enabling the study of biomolecules in living systems without interfering with their normal functions. The absorption energies of these probes can be tuned to absorb light over a wide range of wavelengths, enhancing their application in biological imaging (Dilek & Bane, 2008).
Antimitotic Agents
Certain pyridine derivatives, including those derived from 5-(Hydrazinylmethyl)-2-methylpyridine, have shown potential as antimitotic agents. These compounds have exhibited antitumor activity in preclinical models, indicating their potential in developing new cancer treatments (Temple et al., 1992).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it poses to health and the environment.
将来の方向性
This involves predicting potential applications of the compound based on its properties and behavior.
For a specific compound, these analyses would require extensive research and experimentation. It’s always recommended to refer to scientific literature and databases for accurate and detailed information. If you have a different compound or a more specific question about this process, feel free to ask!
特性
IUPAC Name |
(6-methylpyridin-3-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-2-3-7(4-9-6)5-10-8/h2-4,10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKENUDRBRCXGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602745 | |
| Record name | 5-(Hydrazinylmethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydrazinylmethyl)-2-methylpyridine | |
CAS RN |
1016705-16-0 | |
| Record name | 5-(Hydrazinylmethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



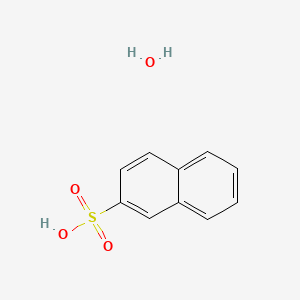
![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
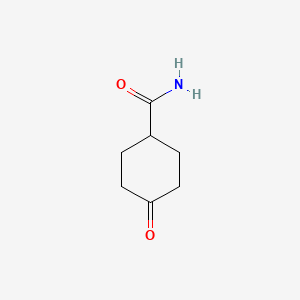
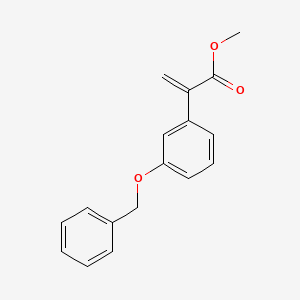
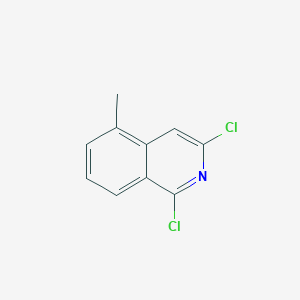

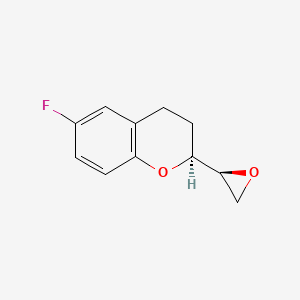
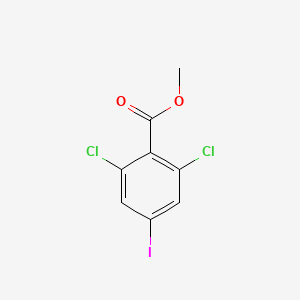
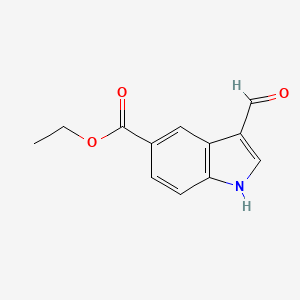
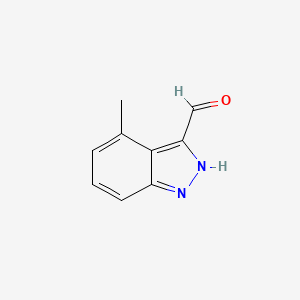
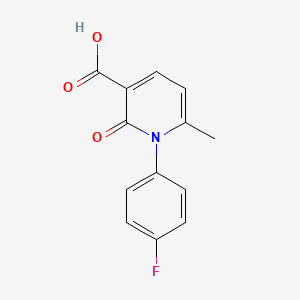
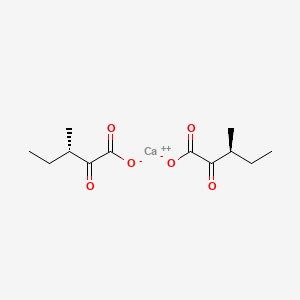
![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)
